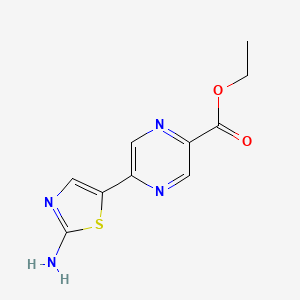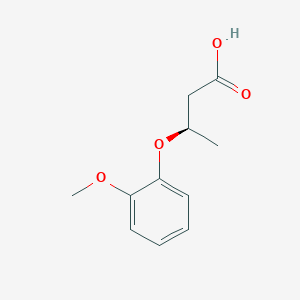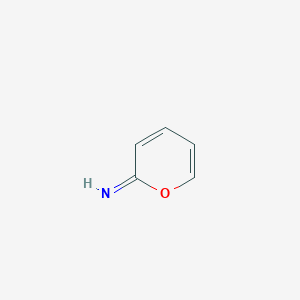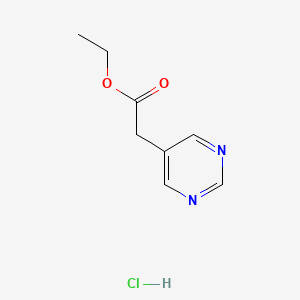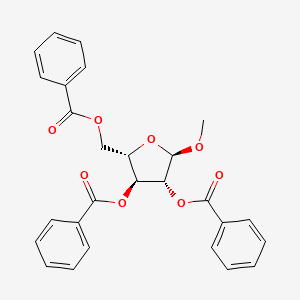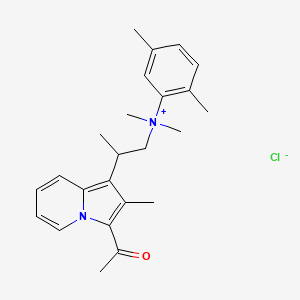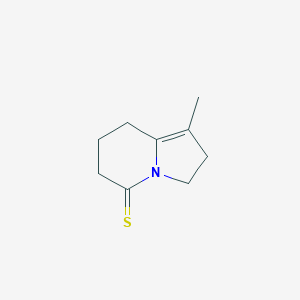![molecular formula C12H16N4 B13093490 N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C12H16N4. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure. Common reagents used in these reactions include various amines, aldehydes, and ketones .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene provide bulk manufacturing and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexylimidazo[1,2-a]pyrimidin-6-one, while reduction may produce this compound derivatives .
Scientific Research Applications
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues. These compounds share a similar core structure but may differ in their substituents and specific biological activities. For example, imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis activity, highlighting the versatility and potential of this class of compounds .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives
- Imidazo[1,2-a]pyridine-3-carboxamides
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C12H16N4/c1-2-4-10(5-3-1)15-11-8-14-12-13-6-7-16(12)9-11/h6-10,15H,1-5H2 |
InChI Key |
UZBXFPWYARWLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CN3C=CN=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)


![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
